N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide
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Overview
Description
N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, and is functionalized with a dimethylaminoethyl group and a carboxamide group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methyl-4-acridinecarboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-(2-(dimethylamino)ethyl)amine under controlled conditions to yield the desired carboxamide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the acridine core, functionalization with the methyl and carboxamide groups, and purification through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core’s ability to intercalate with DNA.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to exhibit cytotoxic activity against cancer cells.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its interaction with biological macromolecules such as DNA. The acridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes like replication and transcription. This intercalation can lead to cytotoxic effects, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Shares the dimethylaminoethyl group but has a naphthalimide core instead of acridine.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylaminoethyl group but is used primarily in polymer chemistry.
Dimethylaminoethyl acrylate: Another compound with a dimethylaminoethyl group, used in the synthesis of polymers and copolymers.
Uniqueness: N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its acridine core, which imparts specific photophysical properties and biological activity. The combination of the acridine core with the dimethylaminoethyl and carboxamide groups makes it particularly suitable for applications in fluorescence-based studies and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-6-4-7-14-12-15-8-5-9-16(18(15)21-17(13)14)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMODTYNMXWHFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147694 |
Source
|
Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106626-72-6 |
Source
|
Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106626726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(Dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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